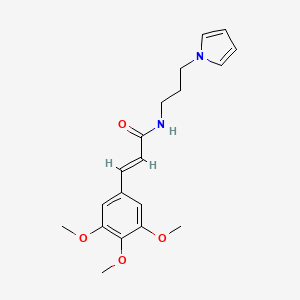

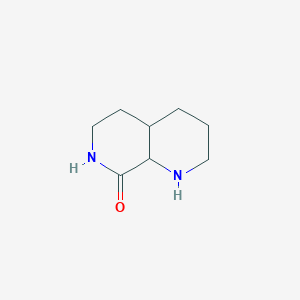

![molecular formula C17H23N3O5 B2360529 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-93-3](/img/structure/B2360529.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors . This compound plays an important role in the mediation of movement, cognition, and emotion .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the derivatization of the putative neuroleptic 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine led to a series of new dopamine receptor D4 ligands .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the derivatization of the putative neuroleptic 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine led to a series of new dopamine receptor D4 ligands .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of 5-Methyl-7-methoxy-isoflavone demonstrated the use of dihydroxy-6-methyldeoxybenzoin, synthesized from a reaction involving morpholine, showcasing the role of related compounds in the formation of bioactive isoflavones (Qian Hong, 2005).

- Research on metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes highlighted the transformation of N-coordinated molecules to their corresponding carbene tautomers, demonstrating the compound's utility in complex chemical transformations (J. Ruiz & B. F. Perandones, 2009).

Biological Activities and Potential Therapeutic Uses

- A review on dihydrobenzo[1,4]oxathiine emphasized its role as a pharmacophoric heterocyclic nucleus with a wide range of biological activities, including antimycotic, antioxidant, and estrogen receptor ligand activities, showcasing the therapeutic potential of related compounds (C. Viglianisi & S. Menichetti, 2010).

- The study on novel N-substituted imide derivatives as potential antibacterial agents used dibenzobarrelene for synthesizing compounds with significant antimicrobial activity, illustrating the medical application relevance of structurally similar compounds (A. Khalil, M. Berghot, & M. Gouda, 2010).

Drug Discovery and Development

- In the context of drug discovery, substituted benzoquinazolinones were synthesized, including morpholin-4-yl derivatives, for potential cytotoxicity against cancer cell lines, indicating the compound's utility in developing new anticancer drugs (M. Nowak et al., 2014).

- Another study synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an intermediate for biologically active compounds, highlighting the role of related chemicals in the synthesis of small molecule inhibitors with anticancer properties (Linxiao Wang et al., 2016).

Mécanisme D'action

Dopamine receptors play an important role in the pathophysiology of neuropsychiatric diseases, such as Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, and schizophrenia . The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” is a potent antagonist of D4 receptors .

Orientations Futures

The development of selective ligands to investigate the pharmacological role of D4 receptors is needed . The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” appears as a suitable D4 receptor radioligand for in vivo imaging, encouraging continued evaluation by PET studies .

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-morpholin-4-ylpropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c21-16(18-4-1-5-20-6-8-23-9-7-20)17(22)19-13-2-3-14-15(12-13)25-11-10-24-14/h2-3,12H,1,4-11H2,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRYTRAWLQTMTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

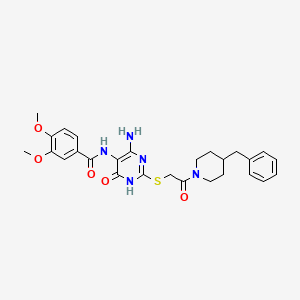

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)

![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)

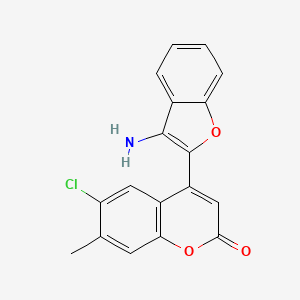

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2360469.png)